molecular formula C11H8N2O2 B2962337 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile CAS No. 91135-57-8

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile

Cat. No. B2962337
CAS RN: 91135-57-8
M. Wt: 200.197
InChI Key: CCMYZTUSYFAWOI-UHFFFAOYSA-N
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Description

“2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal” is a chemical compound with the CAS Number: 23101-87-3 . It has a molecular weight of 203.2 and its IUPAC name is 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound appears as a powder . It has a melting point of 109-112 degrees Celsius . The compound should be stored at a temperature below -10 degrees Celsius .

Scientific Research Applications

Synthesis of Polyfunctionalized Derivatives

One significant application of related nitrile compounds is in the synthesis of polyfunctionalized derivatives. For instance, a study details a novel four-component approach for synthesizing polyfunctionalized 1,4-dihydropyridine derivatives using malononitrile (which shares the nitrile functional group with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile) in aqueous media, emphasizing its utility in creating complex organic structures at room temperature (Hadjebi et al., 2011).

Weak Interactions in Organic Compounds

Another study explores weak interactions in organic compounds, specifically in polymorphs formed by related nitrile structures. It highlights the importance of intra- and intermolecular interactions in the solid state, offering insights into the structural versatility of nitrile-containing compounds (Tewari et al., 2011).

Catalysis and Hydrogen Production

Research also extends into catalysis, with studies investigating the role of nitrile compounds in enhancing catalytic reactions. One study on hydrogen production from propane steam reforming over bimetallic co-doped NiFe/Al2O3 catalysts discusses how the presence of certain nitrile-related components can influence catalytic efficiency and stability (Kim et al., 2017).

Electrocatalytic Applications

The electrooxidation of propanediols, a reaction relevant to the structural and functional versatility of nitrile compounds, was investigated, demonstrating the diverse electrochemical behaviors and potential applications in energy conversion and storage technologies (Huser et al., 1985).

Photophysical Properties

Another fascinating application area is the development of environmentally sensitive fluorophore-based nicotinonitriles. A study describes the synthesis of innovative nicotinonitrile derivatives incorporating pyrene and fluorene moieties, showcasing the potential of nitrile compounds in materials science, particularly for applications requiring strong fluorescence emission (Hussein et al., 2019).

Safe Electrolytes for Lithium-ion Batteries

Furthermore, the development of safe electrolytes for lithium-ion batteries involves the use of nitrile-functionalized compounds, indicating their significance in enhancing the performance and safety of energy storage systems (Liu et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMYZTUSYFAWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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